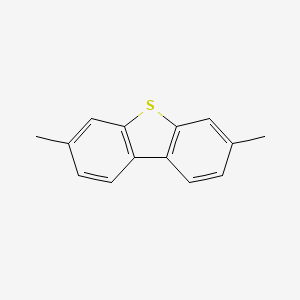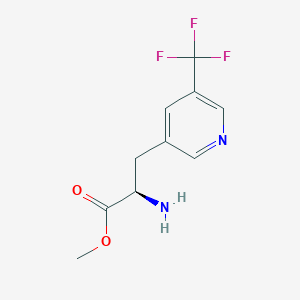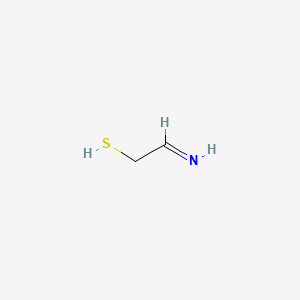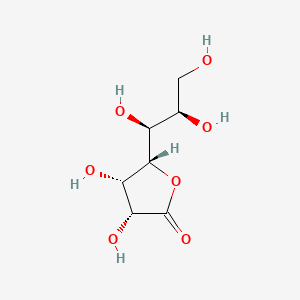
D-Glycero-L-manno-heptono-gamma-lactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Glycero-L-manno-heptono-gamma-lactone is a chemical compound with the empirical formula C7H12O7 and a molecular weight of 208.17 g/mol . It is a lactone, which is a cyclic ester, and contains multiple hydroxyl groups. This compound is known for its role in various biochemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
D-Glycero-L-manno-heptono-gamma-lactone can be synthesized through several methods. One common approach involves the oxidation of D-glycero-L-manno-heptose, followed by cyclization to form the lactone ring . The reaction typically requires specific conditions, such as the presence of an oxidizing agent like sodium periodate and a catalyst to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are capable of producing the precursor sugars, which are then chemically converted to the desired lactone through a series of controlled reactions .
Analyse Des Réactions Chimiques
Types of Reactions
D-Glycero-L-manno-heptono-gamma-lactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert the lactone to its corresponding alcohol.
Substitution: Hydroxyl groups in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Sodium periodate, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products Formed
Oxidation: Heptonic acids.
Reduction: Heptanol derivatives.
Substitution: Ester and ether derivatives.
Applications De Recherche Scientifique
D-Glycero-L-manno-heptono-gamma-lactone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Plays a role in the study of carbohydrate metabolism and enzyme functions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of biodegradable polymers and other environmentally friendly materials.
Mécanisme D'action
The mechanism of action of D-Glycero-L-manno-heptono-gamma-lactone involves its interaction with specific enzymes and molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of different products through enzymatic reactions. These interactions are crucial for understanding its role in metabolic pathways and its potential therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
D-Glycero-D-manno-heptose: A similar compound with a different stereochemistry.
L-Glycero-D-manno-heptose: Another stereoisomer with distinct properties.
Heptonic acids: Oxidized derivatives of heptono-gamma-lactones.
Uniqueness
D-Glycero-L-manno-heptono-gamma-lactone is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups, which make it a versatile intermediate in various chemical reactions. Its ability to form stable cyclic structures also distinguishes it from other similar compounds .
Propriétés
Numéro CAS |
22404-04-2 |
|---|---|
Formule moléculaire |
C7H12O7 |
Poids moléculaire |
208.17 g/mol |
Nom IUPAC |
(3R,4S,5S)-3,4-dihydroxy-5-[(1S,2R)-1,2,3-trihydroxypropyl]oxolan-2-one |
InChI |
InChI=1S/C7H12O7/c8-1-2(9)3(10)6-4(11)5(12)7(13)14-6/h2-6,8-12H,1H2/t2-,3+,4+,5-,6+/m1/s1 |
Clé InChI |
VIVCRCODGMFTFY-PHYPRBDBSA-N |
SMILES isomérique |
C([C@H]([C@@H]([C@H]1[C@H]([C@H](C(=O)O1)O)O)O)O)O |
SMILES canonique |
C(C(C(C1C(C(C(=O)O1)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3AR,8aS)-2-(pyrazin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B15219779.png)



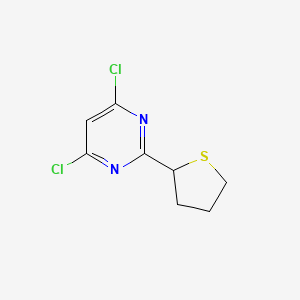
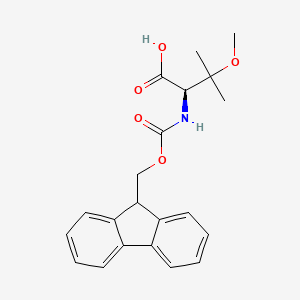
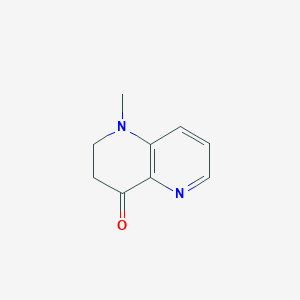

![Pyrrolo[3,4-c]pyrrole-2,3a,5(1H,4H,6H)-tricarboxylic acid, dihydro-6a-phenyl-, 2-(1,1-dimethylethyl) 3a-ethyl 5-(phenylmethyl) ester, (3aR,6aR)-rel-](/img/structure/B15219839.png)
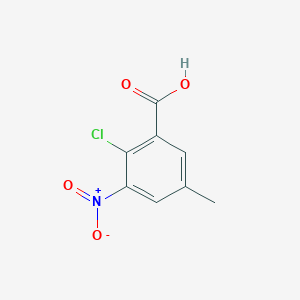
![6-(4-Bromobenzyl)-3-iodo-7-methylimidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B15219845.png)
